

2-(3-Methyl-2-thienyl)azepane IUPAC name

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Compound of Interest

Compound Name: 2-(3-Methyl-2-thienyl)azepane

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An In-Depth Technical Guide to the IUPAC Nomenclature and Chemical Context of **2-(3-Methyl-2-thienyl)azepane**

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic compound **2-(3-Methyl-2-thienyl)azepane**. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic naming process, elucidates the structural components, and provides context regarding the chemical class. The guide follows a logical progression from the identification of the parent hydride and its substituents to the final assembly of the IUPAC name, grounded in the Hantzsch-Widman system for heterocyclic compounds. Furthermore, it briefly touches upon the significance of the azepane and thiophene moieties in medicinal chemistry and outlines a conceptual synthetic approach, thereby offering a holistic view of the compound's chemical identity.

Introduction: The Azepane and Thiophene Scaffolds in Modern Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, structures containing azepane and thiophene rings are of significant interest. The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a crucial structural motif found in numerous bioactive natural products and synthetic molecules.[2] Azepane derivatives have demonstrated a wide range of

pharmacological activities, including acting as glycosidase inhibitors, protein kinase C inhibitors, and antiviral agents.^{[2][3]}

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties, often enhancing potency and improving pharmacokinetic profiles. The combination of these two scaffolds into a single molecule, as in **2-(3-Methyl-2-thienyl)azepane**, creates a chemical entity with potential for unique biological activities, making a precise understanding of its structure and nomenclature paramount for scientific communication and discovery.

Systematic IUPAC Nomenclature Analysis

The purpose of the IUPAC nomenclature system is to provide a unique and unambiguous name for every chemical structure, facilitating clear international communication.^[4] The name **2-(3-Methyl-2-thienyl)azepane** is derived using a systematic, rule-based approach that involves identifying the primary or parent structure and then naming the groups attached to it.

Identification of the Parent Heterocycle: Azepane

In substitutive nomenclature, the first step is to identify the parent hydride.^[5] In this molecule, the principal structure is the seven-membered saturated ring containing a nitrogen atom. According to the Hantzsch-Widman nomenclature system, the preferred method for naming monocyclic heterocycles with three to ten ring members, this structure is named azepane.^[6]

The name "azepane" is systematically constructed as follows:

- Prefix 'Aza-': This denotes the presence of a nitrogen heteroatom in the ring.^[7]
- Stem '-ep-': This stem indicates a seven-membered ring.
- Suffix '-ane': This suffix signifies a completely saturated ring system.^[6]

The numbering of the azepane ring begins at the heteroatom (nitrogen), which is assigned position 1. This ensures the heteroatom receives the lowest possible locant.^{[7][8]}

Deconstruction of the Substituent: (3-Methyl-2-thienyl)

The group attached to the azepane parent ring is a substituted thiophene ring.

- **Core Substituent Name:** The substituent is derived from thiophene. When a cyclic system is a substituent, the suffix '-yl' is added to the name of the parent hydride. Thus, a thiophene ring as a substituent is termed thienyl.
- **Numbering and Secondary Substitution:** The thiophene ring is itself substituted with a methyl group. The numbering of the thiophene ring starts with the sulfur atom as position 1. The methyl group is located at position 3, leading to the name 3-Methylthiophene.
- **Point of Attachment:** The substituted thiophene group attaches to the parent azepane ring via its carbon at position 2. This point of attachment is indicated by the locant preceding the '-yl' suffix.

Combining these elements, the full name of the substituent group is (3-Methyl-2-thienyl). The parentheses are used to enclose the complex substituent name to avoid ambiguity.

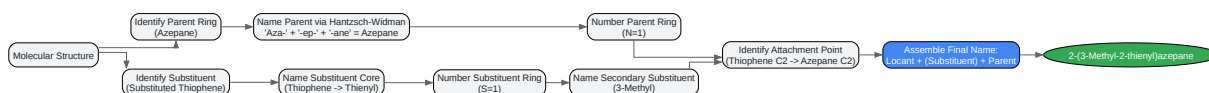
Assembly of the Final IUPAC Name

The final IUPAC name is assembled by combining the locant for the substituent's position on the parent ring, the name of the substituent, and the name of the parent ring.

- **Locant:** The (3-Methyl-2-thienyl) group is attached to the carbon at position 2 of the azepane ring. Therefore, the locant is 2-.
- **Substituent:** (3-Methyl-2-thienyl)
- **Parent:** azepane

Combining these parts yields the full, unambiguous IUPAC name: **2-(3-Methyl-2-thienyl)azepane**.

The logical process for constructing this name is illustrated in the diagram below.



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Workflow for systematic IUPAC name construction.

Structural Elucidation and Physicochemical Data

The derived IUPAC name corresponds to a precise two-dimensional structure. The diagram below illustrates the connectivity and standard numbering for **2-(3-Methyl-2-thienyl)azepane**.

Structure and numbering of 2-(3-Methyl-2-thienyl)azepane.

A summary of key identifiers and properties for this compound is provided in the table below.

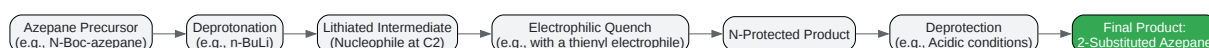
Property	Value	Source
IUPAC Name	2-(3-Methyl-2-thienyl)azepane	(Self-derived)
CAS Number	527674-19-7	[9]
Molecular Formula	C ₁₁ H ₁₇ NS	[9]
Molecular Weight	195.33 g/mol	[9]

Context in Synthetic Chemistry: An Overview

The synthesis of 2-substituted azepanes is a topic of significant interest in organic chemistry.[3] While a detailed experimental protocol is beyond the scope of this nomenclature guide, it is valuable to understand the general strategies employed. Methods often involve the formation of the seven-membered ring or the introduction of the substituent onto a pre-existing azepane core.

One common conceptual pathway involves the reductive amination of a suitable keto-amine precursor.[3] Another powerful strategy utilizes organolithium chemistry, where N-protected azepane is deprotonated at the C2 position, creating a nucleophilic intermediate that can then react with an appropriate electrophile.[10]

The diagram below outlines a generalized workflow for the synthesis of a 2-substituted azepane derivative.



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